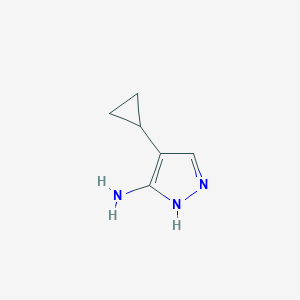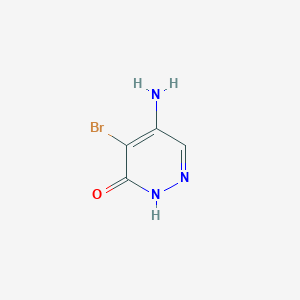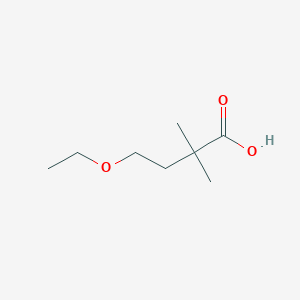
4-Cyclopropyl-1H-pyrazol-3-amine
Vue d'ensemble
Description
“4-Cyclopropyl-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 673475-74-6 . Its molecular weight is 123.16 . The IUPAC name for this compound is 4-cyclopropyl-1H-pyrazol-3-ylamine . It is a solid substance .
Synthesis Analysis
While specific synthesis methods for “4-Cyclopropyl-1H-pyrazol-3-amine” were not found, there are general methods for synthesizing pyrazole derivatives . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years .
Molecular Structure Analysis
The InChI code for “4-Cyclopropyl-1H-pyrazol-3-amine” is 1S/C6H9N3/c7-6-5(3-8-9-6)4-1-2-4/h3-4H,1-2H2,(H3,7,8,9) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“4-Cyclopropyl-1H-pyrazol-3-amine” is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Applications De Recherche Scientifique
4-Cyclopropyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C6H9N3 . It’s a solid substance and should be stored in a dark place, sealed in dry, at a temperature between 2-8°C .
-
Medicinal Chemistry
- 4-Cyclopropyl-1H-pyrazol-3-amine has been used in the discovery of an effective inhibitor for the treatment of Idiopathic Pulmonary Fibrosis (IPF), a chronic fatal lung disease .
- The compound was part of the structure of the inhibitor, specifically, 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide .
-
Pharmaceutical Intermediates
-
Organic Synthesis
- 5-Amino-pyrazoles, which are similar to 4-Cyclopropyl-1H-pyrazol-3-amine, are potent reagents in organic synthesis .
- They have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
- These compounds have diverse applications especially in the field of pharmaceutics and medicinal chemistry .
-
Medicinal Chemistry
- 4-Cyclopropyl-1H-pyrazol-3-amine has been used in the discovery of an effective inhibitor for the treatment of Idiopathic Pulmonary Fibrosis (IPF), a chronic fatal lung disease .
- The compound was part of the structure of the inhibitor, specifically, 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide .
-
Pharmaceutical Intermediates
-
Organic Synthesis
- 5-Amino-pyrazoles, which are similar to 4-Cyclopropyl-1H-pyrazol-3-amine, are potent reagents in organic synthesis .
- They have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
- These compounds have diverse applications especially in the field of pharmaceutics and medicinal chemistry .
Safety And Hazards
Orientations Futures
Pyrazole derivatives, including “4-Cyclopropyl-1H-pyrazol-3-amine”, have attracted the attention of many researchers due to their diverse pharmacological activities . Future research may focus on developing new synthetic routes towards pyrazole derivatives and exploring their biological and medicinal potential .
Propriétés
IUPAC Name |
4-cyclopropyl-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-6-5(3-8-9-6)4-1-2-4/h3-4H,1-2H2,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVJHFJQYGHJMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635006 | |
| Record name | 4-Cyclopropyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-1H-pyrazol-3-amine | |
CAS RN |
673475-74-6 | |
| Record name | 4-Cyclopropyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-((benzo[d]thiazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1371438.png)
![Hexahydro-1h,3h-pyrido[1,2-c][1,3]oxazine](/img/structure/B1371440.png)






